2,6-Dimethylisonicotinic acid hydrochloride
Overview
Description
2,6-Dimethylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of isonicotinic acid, characterized by the presence of two methyl groups at the 2 and 6 positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylisonicotinic acid hydrochloride typically involves the reaction of 2,6-dimethylpyridine with carbon dioxide under high pressure and temperature to form the corresponding carboxylic acid. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylisonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups and the carboxylic acid moiety can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Dimethylisonicotinic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dimethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular processes .
Comparison with Similar Compounds
Isonicotinic Acid: Similar in structure but lacks the methyl groups at the 2 and 6 positions.
2,6-Dichloroisonicotinic Acid: Contains chlorine atoms instead of methyl groups, used as a plant resistance inducer.
Uniqueness: 2,6-Dimethylisonicotinic acid hydrochloride is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
2,6-dimethylpyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNDZQIVNNLXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693912 | |
Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857363-49-6 | |
Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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